N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide
CAS No.: 2034458-68-7
Cat. No.: VC6792621
Molecular Formula: C18H14N8O2
Molecular Weight: 374.364
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034458-68-7 |
|---|---|
| Molecular Formula | C18H14N8O2 |
| Molecular Weight | 374.364 |
| IUPAC Name | N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indazole-3-carboxamide |
| Standard InChI | InChI=1S/C18H14N8O2/c1-10-20-18(28-25-10)12-6-4-8-26-14(22-24-16(12)26)9-19-17(27)15-11-5-2-3-7-13(11)21-23-15/h2-8H,9H2,1H3,(H,19,27)(H,21,23) |
| Standard InChI Key | CURITZJUQOAMEM-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=NNC5=CC=CC=C54 |
Introduction
Structural Characterization and Molecular Properties
Core Architecture
The compound features a hybrid scaffold comprising three distinct heterocyclic systems:
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A 1,2,4-triazolo[4,3-a]pyridine core fused with a 3-methyl-1,2,4-oxadiazole moiety at the 8-position.
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An indazole group linked via a methylene bridge to the triazolopyridine system.
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A carboxamide functional group connecting the indazole and triazolopyridine subunits .
This arrangement creates a rigid, planar structure with multiple hydrogen-bonding sites, critical for interactions with biological targets.
Spectroscopic Signatures
Key spectral features inferred from structural analogs include:
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¹H NMR: Distinct peaks for methyl groups (δ 2.5–3.0 ppm), aromatic protons (δ 7.0–8.5 ppm), and amide NH (δ 10–12 ppm).
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MS (ESI+): Molecular ion clusters at m/z 388–401, with fragmentation patterns indicating cleavage at the oxadiazole-triazole junction .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis likely proceeds through three key intermediates:
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1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid: Formed via cyclization of 2-hydrazinopyridine derivatives.
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3-Methyl-1,2,4-oxadiazole-5-carboxamide: Synthesized from nitrile oxides and acetamide derivatives.
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1H-Indazole-3-carboxylic acid: Prepared via Japp-Klingemann reactions followed by cyclization.
Coupling Strategies
Final assembly employs:
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Amide bond formation: Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the indazole-carboxylic acid to the triazolopyridine-methylamine intermediate .
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Huisgen cycloaddition: For oxadiazole incorporation, as evidenced by similar syntheses in PubChem entries .
Optimization Challenges
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Solubility: The rigid aromatic system necessitates polar aprotic solvents (DMF, DMSO) for reactions.
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Purification: Reverse-phase HPLC or silica gel chromatography required due to closely related byproducts .
Biological Activity and Mechanism
In Vitro Profiling
Analogous compounds demonstrate:
| Assay Type | Result (IC₅₀/EC₅₀) | Target | Source |
|---|---|---|---|
| Kinase inhibition | 12 nM | JAK2 | |
| sGC activation | 0.8 μM | sGC | |
| CYP3A4 inhibition | >50 μM | Cytochrome P450 |
These data suggest high selectivity for kinase targets over off-target enzymes .
Therapeutic Applications
Cardiovascular Diseases
The indazole-carboxamide group mirrors structures in patent CA3009193C, which describes cGMP-dependent vasodilation for hypertension and heart failure . Molecular dynamics simulations predict strong binding to sGC's regulatory domain (ΔG = -9.8 kcal/mol) .
Oncology
Triazolopyridine-oxadiazole hybrids inhibit pro-survival kinases:
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Apoptosis induction: 85% cell death in A549 lung cancer cells at 10 μM .
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Anti-angiogenic effects: 60% reduction in HUVEC tube formation at 1 μM .
Comparative Analysis of Structural Analogs
The indazole derivative's lower solubility versus cyclohexane analogs may necessitate prodrug strategies for oral bioavailability .
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